molecular formula C18H14F3NO3S2 B2605502 N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-4-(trifluoromethoxy)benzamide CAS No. 1421457-02-4

N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-4-(trifluoromethoxy)benzamide

Cat. No.: B2605502
CAS No.: 1421457-02-4
M. Wt: 413.43
InChI Key: OSDZOJWZAARKHV-UHFFFAOYSA-N
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Description

N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-4-(trifluoromethoxy)benzamide is a complex organic compound featuring a benzamide core substituted with a trifluoromethoxy group and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-4-(trifluoromethoxy)benzamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Thiophene Derivative: The initial step involves the synthesis of the thiophene derivative. This can be achieved through the reaction of thiophene with formaldehyde under acidic conditions to introduce the hydroxymethyl group.

    Coupling Reaction: The hydroxymethylated thiophene is then coupled with another thiophene derivative using a suitable coupling agent like palladium catalysts in a Suzuki or Stille coupling reaction.

    Amidation: The final step involves the reaction of the coupled thiophene derivative with 4-(trifluoromethoxy)benzoic acid in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the benzamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the thiophene moiety can undergo oxidation to form a carbonyl group.

    Reduction: The benzamide group can be reduced to an amine under suitable conditions.

    Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of substituted benzamides or thiophenes.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators due to the presence of the benzamide and thiophene moieties.

Medicine

Medicinally, compounds with similar structures have been investigated for their anti-inflammatory, antimicrobial, and anticancer properties. The trifluoromethoxy group is known to enhance the metabolic stability and bioavailability of drugs.

Industry

In the industrial sector, this compound could be used in the development of advanced materials, such as organic semiconductors or photovoltaic cells, due to the electronic properties conferred by the thiophene and trifluoromethoxy groups.

Mechanism of Action

The mechanism of action of N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-4-(trifluoromethoxy)benzamide would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance binding affinity and selectivity, while the thiophene moiety can participate in π-π interactions with aromatic amino acids in protein active sites.

Comparison with Similar Compounds

Similar Compounds

    N-(2-hydroxyethyl)-4-(trifluoromethoxy)benzamide: Similar structure but lacks the thiophene moiety.

    N-(thiophen-2-ylmethyl)-4-(trifluoromethoxy)benzamide: Similar but without the hydroxyl group on the thiophene ring.

    4-(trifluoromethoxy)benzoic acid: The parent acid used in the synthesis of the benzamide.

Uniqueness

The presence of both the hydroxymethyl and thiophene groups in N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-4-(trifluoromethoxy)benzamide makes it unique. These functional groups can significantly influence the compound’s reactivity and interaction with biological targets, potentially leading to novel applications in various fields.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features

Biological Activity

N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-4-(trifluoromethoxy)benzamide is a complex organic compound notable for its unique molecular structure and potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

Molecular Structure and Properties

The compound features a thiophene core structure, characterized by the presence of sulfur-containing heterocycles, which are known for their stability and electronic properties. The trifluoromethoxy group enhances its pharmacological profile, potentially improving interaction with biological targets.

Molecular Formula: C19H15F3N2O3S
Molecular Weight: Approximately 392.39 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:

  • Formation of the Thiophene Rings: Utilizing methods like the Gewald reaction or Paal–Knorr synthesis.
  • Introduction of Functional Groups: Incorporating hydroxy and trifluoromethoxy groups through electrophilic aromatic substitution.
  • Purification Techniques: Employing recrystallization or chromatography to isolate the desired product.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors involved in critical signaling pathways. The presence of the trifluoromethoxy group is believed to enhance binding affinity and specificity for these targets, improving therapeutic efficacy.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, multitargeting agents that inhibit pathways such as c-MET and G protein-coupled receptor Smoothened (SMO) have shown enhanced cell growth inhibition in non-small cell lung cancer (NSCLC) models. These findings suggest that this compound could also exhibit similar effects, warranting further investigation into its potential as an anticancer agent .

Antibacterial Properties

Thiophene derivatives are recognized for their antibacterial properties. The sulfonamide class, which includes this compound, is particularly known for its efficacy against various bacterial infections. Studies have demonstrated that modifications in the structure can lead to enhanced antibacterial activity, suggesting that this compound may also possess significant antibacterial effects .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityKey Features
N-(4-methylthiophene-2-carboxamide)Moderate antibacterialContains thiophene core
N-substituted 2-oxoindoline derivativesAnticancerMulti-targeting profile
Pyrrole benzamide derivativesAntibacterialHigh potency against Staphylococcus aureus

Case Studies

  • NSCLC Models: In vitro studies showed that compounds similar to this compound induced apoptosis in NSCLC cells resistant to traditional therapies .
  • Antibacterial Testing: Research on thiophene derivatives indicated MIC values significantly lower than standard antibiotics, showcasing potential as effective antibacterial agents .

Properties

IUPAC Name

N-[[5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl]methyl]-4-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3NO3S2/c19-18(20,21)25-12-5-3-11(4-6-12)17(24)22-10-13-7-8-15(27-13)16(23)14-2-1-9-26-14/h1-9,16,23H,10H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSDZOJWZAARKHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(C2=CC=C(S2)CNC(=O)C3=CC=C(C=C3)OC(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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